molecular formula C10H15NO2S B295061 3-(Dimethylamino)propyl thiophene-2-carboxylate

3-(Dimethylamino)propyl thiophene-2-carboxylate

Cat. No.: B295061
M. Wt: 213.3 g/mol
InChI Key: YHTCAUSLOMKNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)propyl thiophene-2-carboxylate, also known as DTTC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DTTC is a thiophene derivative that contains a dimethylamino group and a carboxylate ester group. This compound has been synthesized using various methods and has shown potential in various scientific research applications. In

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl thiophene-2-carboxylate is not fully understood. However, it is believed that the dimethylamino group and the carboxylate ester group play a crucial role in the electronic properties of the compound. The dimethylamino group is a strong electron-donating group that can increase the electron density of the thiophene ring, while the carboxylate ester group can act as an electron-withdrawing group that can decrease the electron density of the ring. This electronic modulation can affect the charge transport properties of the compound and its derivatives.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound can act as a photosensitizer and can induce the production of reactive oxygen species (ROS) in cells. ROS can cause oxidative damage to cells and tissues, which can lead to various diseases. Therefore, further studies are needed to understand the potential biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

3-(Dimethylamino)propyl thiophene-2-carboxylate has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It has also shown promising properties in various scientific research applications. However, there are also some limitations to its use. This compound is a relatively new compound, and its properties and applications are still being explored. Therefore, more research is needed to fully understand its potential and limitations.

Future Directions

There are several future directions for research on 3-(Dimethylamino)propyl thiophene-2-carboxylate. One of the most promising directions is the synthesis and characterization of this compound-based polymers for use in organic electronics. This compound-based polymers have shown high charge carrier mobility and good device performance, making them promising candidates for the fabrication of electronic devices. Another future direction is the study of the biochemical and physiological effects of this compound and its derivatives. Understanding the potential health effects of this compound is crucial for its safe use in various scientific research applications. Overall, this compound is a promising compound that has the potential to revolutionize the field of organic electronics and other scientific research areas.

Synthesis Methods

3-(Dimethylamino)propyl thiophene-2-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 2-thiophenecarboxylic acid with N,N-dimethylpropane-1,3-diamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

3-(Dimethylamino)propyl thiophene-2-carboxylate has shown potential in various scientific research applications. One of the most promising applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound-based semiconductors have shown high charge carrier mobility and good device performance.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

3-(dimethylamino)propyl thiophene-2-carboxylate

InChI

InChI=1S/C10H15NO2S/c1-11(2)6-4-7-13-10(12)9-5-3-8-14-9/h3,5,8H,4,6-7H2,1-2H3

InChI Key

YHTCAUSLOMKNKJ-UHFFFAOYSA-N

SMILES

CN(C)CCCOC(=O)C1=CC=CS1

Canonical SMILES

CN(C)CCCOC(=O)C1=CC=CS1

Origin of Product

United States

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